molecular formula C16H12BrClO3 B2466199 3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid CAS No. 932870-97-8

3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid

Cat. No. B2466199
CAS RN: 932870-97-8
M. Wt: 367.62
InChI Key: UCLQVZPKJSEHLG-VMPITWQZSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of “3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid” are not available in the literature .

Scientific Research Applications

Synthesis Processes

  • Enantiomeric Synthesis : A study by Zhang et al. (2014) describes a facile procedure for synthesizing enantiomerically pure compounds starting from a similar bromo-chlorophenyl compound. This process is significant for producing enantiomers with high purity and unambiguous configurations (Zhang et al., 2014).

  • Nematicidal Activity : Kumari et al. (2014) synthesized various compounds, including those with structures similar to the subject compound, and evaluated their nematicidal activity against root-knot nematode. The study highlights the potential use of such compounds in agricultural pest control (Kumari et al., 2014).

  • Antitumor Effects : Research by Lin & Sartorelli (1976) explored the antitumor effects of phenyl-substituted compounds, including those with bromo and chloro groups, against Sarcoma 180 cells. This indicates a potential avenue for cancer treatment research (Lin & Sartorelli, 1976).

Structural Analysis

  • X-Ray Crystallography : Venkatesan et al. (2016) characterized a compound similar to the target compound using X-ray crystallography, spectroscopy, and DFT calculations, providing insights into its structural and electronic properties (Venkatesan et al., 2016).

Chemical Properties

  • Molecular Structure and Properties : Studies like those conducted by Butcher et al. (2007) and Uemura et al. (1986) delve into the molecular structures of related compounds, examining aspects such as rotational barriers and oxidative aryl migration, which are crucial for understanding the behavior and potential applications of these compounds (Butcher et al., 2007), (Uemura et al., 1986).

  • Bioevaluation of Derivatives : The research by Patel et al. (2013) involved the synthesis and evaluation of compounds, including pyrazoline-based thiazolidin-4-one derivatives, indicating a broad range of potential biological applications (Patel et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not well documented. It’s always important to handle all chemical compounds with care and appropriate safety measures .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can undergo catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation

Biochemical Pathways

The compound may affect several biochemical pathways. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

The compound’s molecular weight of 36762 might influence its bioavailability and distribution in the body.

Result of Action

Similar compounds have been applied to methoxy protected (−)-δ8-thc and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of similar compounds. For instance, the rate of reaction of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors should be considered when studying the action of 3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid.

properties

IUPAC Name

(E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClO3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLQVZPKJSEHLG-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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